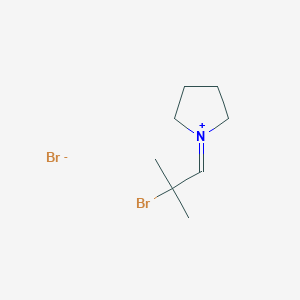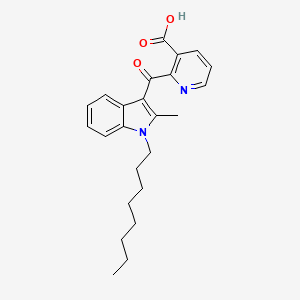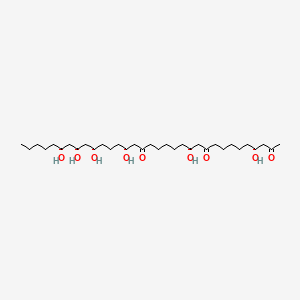
2,10,18-Tritriacontanetrione, 4,12,20,24,26,28-hexahydroxy-, (4R,12R,20R,24S,26R,28R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,10,18-Tritriacontanetrione, 4,12,20,24,26,28-hexahydroxy-, (4R,12R,20R,24S,26R,28R)- involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxy and ketone groups.
Wissenschaftliche Forschungsanwendungen
2,10,18-Tritriacontanetrione, 4,12,20,24,26,28-hexahydroxy-, (4R,12R,20R,24S,26R,28R)- has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other complex molecules . . In industry, it may be used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and ability to form complexes with other molecules . These interactions can lead to various biochemical effects, depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,10,18-Tritriacontanetrione, 4,12,20,24,26,28-hexahydroxy-, (4R,12R,20R,24S,26R,28R)- stands out due to its unique combination of functional groups and stereochemistry . Similar compounds include other triketones and polyhydroxy compounds, but they may differ in their specific reactivity and applications .
Eigenschaften
CAS-Nummer |
88212-13-9 |
|---|---|
Molekularformel |
C33H62O9 |
Molekulargewicht |
602.8 g/mol |
IUPAC-Name |
(4R,12R,20R,24S,26R,28R)-4,12,20,24,26,28-hexahydroxytritriacontane-2,10,18-trione |
InChI |
InChI=1S/C33H62O9/c1-3-4-7-13-30(39)23-33(42)24-32(41)19-12-18-31(40)22-29(38)17-11-6-10-16-28(37)21-27(36)15-9-5-8-14-26(35)20-25(2)34/h26,28,30-33,35,37,39-42H,3-24H2,1-2H3/t26-,28-,30-,31-,32+,33-/m1/s1 |
InChI-Schlüssel |
CGWFZAGABHBJQV-WAZNUCPLSA-N |
Isomerische SMILES |
CCCCC[C@H](C[C@H](C[C@H](CCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)C)O)O)O)O)O)O |
Kanonische SMILES |
CCCCCC(CC(CC(CCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)C)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



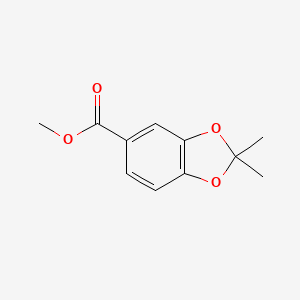
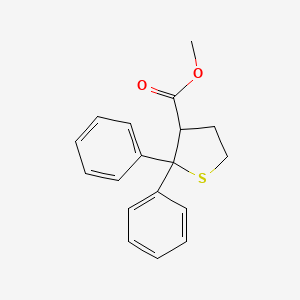
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)


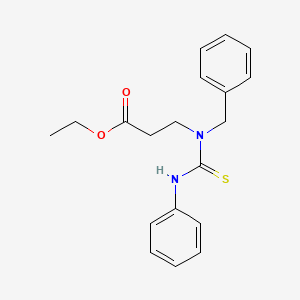
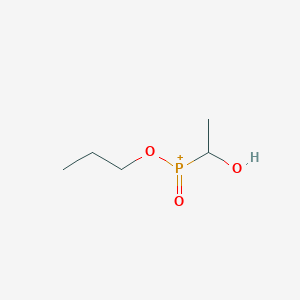

![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
